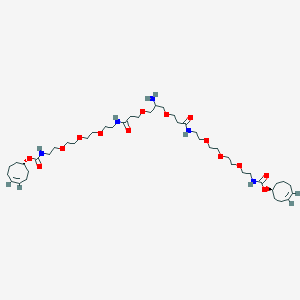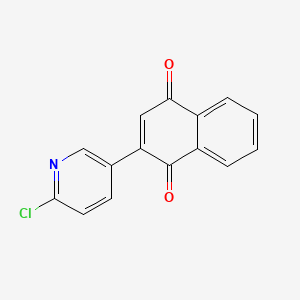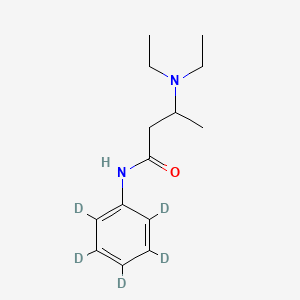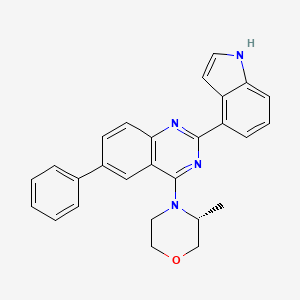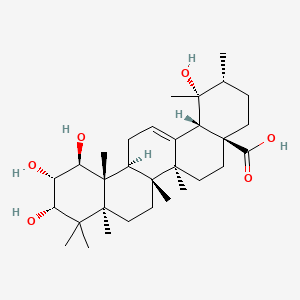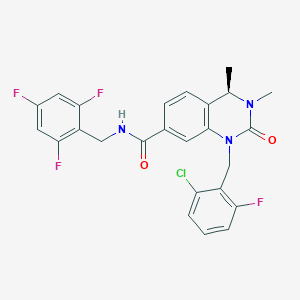
STING agonist-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-10 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-10 typically involves the preparation of cyclic dinucleotides (CDNs) or other small molecules that can activate the STING pathway. One common method involves the use of lipid calcium phosphate nanoparticles to enhance the delivery and stability of the compound . The synthetic route may include the following steps:
- Dissolution of materials in chloroform.
- Evaporation of the solvent under reduced pressure in a water bath at 40°C to form a uniform film.
- Preparation of lipid nanoparticles followed by physicochemical characterization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control and characterization of the final product .
化学反应分析
Types of Reactions
STING agonist-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学研究应用
STING agonist-10 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the immune response against tumors by activating the STING pathway, leading to the production of type I interferons and other cytokines.
Vaccine Adjuvants: Boosts the immunogenicity of vaccines by enhancing the innate immune response.
Antiviral Therapy: Activates the STING pathway to enhance the antiviral immune response.
Neuroblastoma Treatment: Used in combination with lipid calcium phosphate nanoparticles to enhance immune activation and tumor control.
作用机制
STING agonist-10 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways, including the TBK1-IRF3 and NF-κB pathways. This results in the production of type I interferons and other cytokines, which enhance the immune response against pathogens and tumors .
相似化合物的比较
STING agonist-10 can be compared with other similar compounds, such as:
Cyclic GMP-AMP (cGAMP): A naturally occurring STING agonist that activates the STING pathway by binding to the same site as this compound.
DMXAA: A synthetic STING agonist that has been studied for its antitumor properties.
This compound is unique in its ability to activate the STING pathway with high specificity and potency, making it a promising candidate for various therapeutic applications.
属性
分子式 |
C25H20ClF4N3O2 |
|---|---|
分子量 |
505.9 g/mol |
IUPAC 名称 |
(4R)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m1/s1 |
InChI 键 |
DQAVYPSHLPBIAS-CYBMUJFWSA-N |
手性 SMILES |
C[C@@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
规范 SMILES |
CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


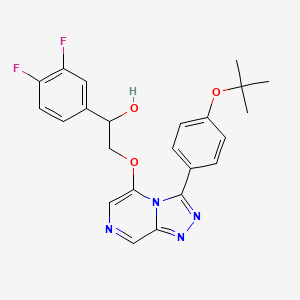
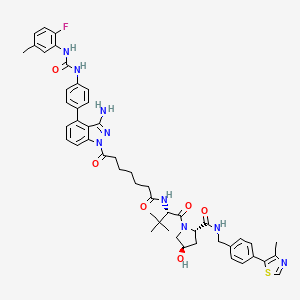

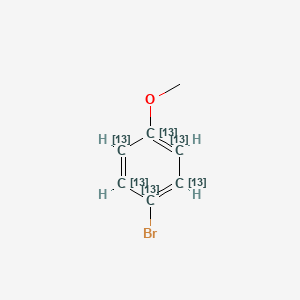

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


